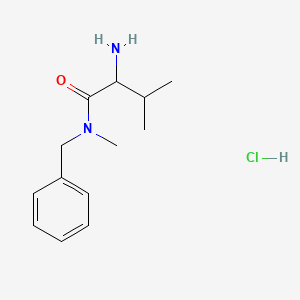

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride

Description

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride (CAS: 1236262-83-1) is a substituted amide hydrochloride with the molecular formula C₁₃H₂₁ClN₂O and a molecular weight of 264.78 g/mol . It is supplied by BLD Pharm Ltd. at a purity of ≥95% and is available in quantities ranging from 100 mg to 5 g . The compound features a benzyl group attached to the amide nitrogen, a methyl group at the 3-position of the butanamide backbone, and a secondary amine protonated as a hydrochloride salt. Its structural uniqueness lies in the N-benzyl substitution, which distinguishes it from simpler alkyl-substituted analogs.

Properties

IUPAC Name |

2-amino-N-benzyl-N,3-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-10(2)12(14)13(16)15(3)9-11-7-5-4-6-8-11;/h4-8,10,12H,9,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNFRYBEZJMOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, structural characteristics, and potential therapeutic applications, supported by relevant studies and data.

Structural Characteristics

The compound features a benzyl group attached to a dimethylbutanamide structure, which is pivotal for its biological activity. Key structural elements include:

- Amino Group : Essential for interaction with biological targets.

- Benzyl Group : Enhances lipophilicity and receptor binding.

- Dimethylbutanamide Moiety : Influences the compound's pharmacokinetics and dynamics.

Target Interactions

Research indicates that compounds similar to this compound exhibit high affinity for various receptors. The binding interactions are critical for its pharmacological effects, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation pathways.

- Modulation of Ion Channels : The compound may affect sodium channels, contributing to its anticonvulsant properties .

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound possess significant anticonvulsant properties. For instance:

- Maximal Electroshock Seizure (MES) Model : Compounds related to this compound exhibited ED50 values in the range of 13-21 mg/kg, surpassing traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

Antimicrobial Properties

The compound has shown promising antimicrobial activity:

- Mechanism : It is believed to inhibit the synthesis of ergosterol in fungal cell membranes, which is vital for their integrity.

- Activity Spectrum : Exhibited significant antibacterial effects comparable to established antibiotics like streptomycin .

In Vitro Studies

In vitro assays have provided insights into the compound's efficacy:

| Biological Activity | IC50 Values (µM) | Reference |

|---|---|---|

| Anticancer (MCF-7) | < 100 | |

| Anticonvulsant | 13-21 | |

| Antimicrobial | Comparable to 3x Streptomycin |

Case Studies and Research Findings

-

Anticonvulsant Efficacy :

- A study highlighted that the structural modifications at the benzyl site significantly impacted anticonvulsant activity. Electron-withdrawing groups were found to enhance efficacy while electron-donating groups diminished it .

- Another study reported that specific substituents at the N-benzyl site improved activity significantly, with some modifications yielding up to a fourfold increase in potency compared to baseline compounds .

-

Antimicrobial Studies :

- Research indicated that triazole derivatives similar in structure exhibited notable antifungal activities by disrupting ergosterol synthesis, showcasing potential applications in treating fungal infections.

Scientific Research Applications

Anticonvulsant Properties

The compound is structurally related to a class of compounds known as functionalized amino acids (FAAs) and α-aminoamides (AAAs) , which have been shown to exhibit significant anticonvulsant activities. Research indicates that derivatives of 2-amino-N-benzyl-N,3-dimethylbutanamide hydrochloride can effectively modulate sodium channels, a mechanism crucial for controlling neuronal excitability and preventing seizures.

Key Findings

-

Structure-Activity Relationships (SARs) :

- Studies have demonstrated that the 4'-N-benzylamide substituent plays a critical role in determining the anticonvulsant efficacy of these compounds. Electron-withdrawing groups at this position tend to retain activity, while electron-donating groups often lead to a loss of efficacy .

- The introduction of small hydrocarbon groups at the C(2) position has been associated with enhanced anticonvulsant activity, suggesting that the size and electronic properties of substituents are vital for optimizing therapeutic effects .

- Comparative Efficacy :

Study 1: Efficacy in Animal Models

In a study evaluating the anticonvulsant effects of several derivatives of N-benzyl 2-amino-3-methylbutanamide, it was found that specific substitutions at the benzyl position significantly enhanced seizure protection in rodent models. The most effective compound demonstrated an ED50 value of approximately 8.9 mg/kg, surpassing that of phenytoin .

Study 2: Mechanistic Insights

Another investigation focused on the electrophysiological properties of these compounds revealed that they promote sodium channel slow inactivation at low micromolar concentrations. This action is critical for dampening neurological hyperexcitability associated with seizures .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Key Observations:

In contrast, cyclopentyl and cyclohexyl substituents (e.g., CAS 1236262-43-3 and 1236258-13-1 ) confer bulkier aliphatic character, which may reduce solubility in polar solvents. The butyl-substituted analog (CAS 1236258-11-9 ) has a linear alkyl chain, likely increasing lipophilicity compared to the benzyl variant.

Backbone Modifications :

Physicochemical and Functional Differences

- Hydrogen-Bonding Capacity : The target compound has a Topological Polar Surface Area (TPSA) of ~55.1 Ų (estimated from analogs ), similar to cyclopentyl and cyclohexyl derivatives. This suggests comparable solubility in semi-polar solvents.

- Molecular Weight and Lipophilicity : The benzyl-substituted compound has the highest molecular weight (264.78 g/mol), likely increasing logP (lipophilicity) compared to smaller analogs like the (R)-enantiomer (182.65 g/mol) .

Preparation Methods

Synthetic Routes and General Preparation Strategies

The preparation of 2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride generally involves amidation reactions starting from 3,3-dimethylbutanoic acid derivatives and benzylamine, followed by purification and sometimes chiral resolution to obtain the desired enantiomer.

Chemical Synthesis via Amidation

- 3,3-Dimethylbutanoic acid or its activated derivatives (e.g., acid chlorides or esters)

- Benzylamine

The key step is the formation of the amide bond by reacting the carboxylic acid group of 3,3-dimethylbutanoic acid with benzylamine. Activation of the acid is typically required, often achieved with coupling reagents such as:

- Dicyclohexylcarbodiimide (DCC)

- N,N’-Diisopropylcarbodiimide (DIC)

These reagents facilitate the formation of an active ester intermediate that reacts with benzylamine to yield the amide.

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)

- Temperature: Usually 0°C to room temperature to control reaction rate and minimize side reactions

- Reaction time: Several hours (typically 4–12 hours)

If the synthesis yields a racemic mixture, chiral resolution methods such as chromatographic separation or enzymatic resolution are employed to isolate the (S)-enantiomer, which is often the biologically active form.

Microbial and Enzymatic Catalysis Method

An alternative, biocatalytic method involves the use of specific microorganisms or bacterial strains to catalyze the synthesis of 2-amino-2,3-dimethylbutanamide derivatives. This method offers advantages such as:

- Mild reaction conditions (ambient temperature and pressure)

- High stereoselectivity

- Environmentally friendly processes

- Use of nitrile hydratase enzymes or similar biocatalysts

- Aqueous reaction media

- Substrate specificity leading to high yield and purity

This biocatalytic approach is documented in patent CN102776252A, which describes the preparation of 2-amino-2,3-dimethylbutyramide by microbial catalysis with high efficiency.

Stepwise Preparation Example with Data Table

| Step | Reactants / Reagents | Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3,3-Dimethylbutanoic acid + DCC | 0°C to RT, 4–6 h, DCM solvent | Activated ester intermediate | Formation of O-acylurea |

| 2 | Activated ester + Benzylamine | RT, 4–12 h | 2-Amino-N-benzyl-N,3-dimethylbutanamide | Amidation reaction |

| 3 | Crude amide + HCl | Ethyl acetate, low temperature | Hydrochloride salt of target compound | Salt formation for stability |

| 4 | Racemic mixture | Chiral chromatography or enzymatic resolution | (S)-enantiomer isolated | Optional for enantiopure form |

Alternative Preparation via Reduction and Substitution (Related Analogues)

Some patents describe related synthetic routes involving:

- Reduction of nitro precursors to amino compounds

- Substitution reactions with benzyl halides in the presence of bases like potassium carbonate

- Use of aprotic solvents such as toluene or benzene under reflux conditions

For example, a process involving the reaction of 3-nitrobenzaldehyde derivatives with amines and subsequent benzylation under reflux in toluene with K₂CO₃ base has been reported to yield benzylated amides with high purity and yield.

Summary of Key Research Findings

- Amidation with Carbodiimide Coupling: Efficient and widely used for amide bond formation with good yields.

- Biocatalytic Methods: Provide stereoselective synthesis under mild conditions, suitable for large-scale and green chemistry applications.

- Benzylation Reactions: Refluxing amine intermediates with benzyl halides in aprotic solvents with carbonate bases achieves high substitution efficiency.

- Purification: Crystallization from solvents such as acetone or ethyl acetate followed by salt formation (hydrochloride) enhances compound stability and purity.

- Analytical Verification: Product identity and purity are confirmed by elemental analysis, IR, NMR, and UV spectroscopy.

Q & A

Q. Basic

- Solubility : Highly soluble in water (>50 mg/mL at 25°C due to hydrochloride salt); sparingly soluble in apolar solvents (e.g., hexane) .

- Stability : Stable at -20°C for >2 years (lyophilized). In solution (pH 7.4 PBS), monitor degradation via HPLC weekly; avoid prolonged exposure to light/heat .

How can reaction parameters be optimized to improve synthetic yield and scalability?

Q. Advanced

- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve consistency by controlling temperature/pH dynamically .

- Catalyst Screening : Test Pd/C or enzyme-mediated catalysts for stereoselective amidation .

- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (amine:acid = 1.2:1), solvent polarity (DMF vs. THF), and stirring rates .

What strategies are effective for resolving enantiomeric impurities in this chiral compound?

Q. Advanced

- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10) to separate (R)- and (S)-enantiomers; validate with circular dichroism .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate desired enantiomer .

How can stability under oxidative and hydrolytic stress be evaluated for preclinical formulation?

Q. Advanced

- Forced Degradation Studies :

- Oxidative : Treat with 3% H₂O₂ at 40°C for 24h; monitor degradation products via LC-MS .

- Hydrolytic : Incubate in pH 1.2 (HCl) and pH 9.0 (NaOH) buffers; quantify intact compound by HPLC .

- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

What in vitro assays are recommended to study its interactions with biological targets (e.g., receptors or enzymes)?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding affinity (KD) in real-time .

- Fluorescence Polarization : Competitive binding assays with fluorescent ligands to determine IC₅₀ .

- Enzyme Inhibition Assays : Use colorimetric substrates (e.g., p-nitrophenyl phosphate) to assess inhibition kinetics (Ki) .

How does the hydrochloride counterion influence physicochemical properties compared to other salts?

Q. Advanced

- Salt Screening : Compare hydrochloride with mesylate or tosylate salts for:

- Crystal Engineering : Use PXRD to analyze salt forms’ crystallinity; hydrochloride shows sharper melting points (~210°C) .

What advanced analytical methods can identify degradation products during long-term stability studies?

Q. Advanced

- LC-HRMS : Quadrupole-time-of-flight (Q-TOF) systems to detect low-abundance degradation products (e.g., dealkylated or oxidized species) .

- NMR Spectroscopy : 2D COSY/TOCSY to assign structural changes in degraded samples .

How can computational modeling predict this compound’s bioavailability and target binding?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., docking score ≤-7.0 kcal/mol suggests strong affinity) .

- ADMET Prediction : SwissADME to estimate logP (1.8), BBB permeability (CNS MPO = 4.2), and CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.